4-chloropyridine-2-carbonyl Chloride
Overview
Description
4-Chloropyridine-2-carbonyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and related compounds, which can offer insights into the behavior and properties of pyridine-based chemicals. For instance, the synthesis of a pyridinium chloride derivative is detailed, highlighting the structural and spectroscopic properties of such compounds . Additionally, the interaction of pyridine derivatives with other chemicals, such as cobalt thiocyanate, is explored, which may provide indirect information about the reactivity of 4-chloropyridine-2-carbonyl chloride .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For example, the preparation of a novel chloride salt of a pyridine derivative involved detailed spectroscopic and structural analysis, including single crystal X-ray diffraction . Similarly, the reaction of Co(NCS)2 with a chlorobenzyl pyridine derivative led to the formation of a compound with interesting magnetic properties . These studies suggest that the synthesis of 4-chloropyridine-2-carbonyl chloride would likely require careful selection of reagents and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a zinc complex with 4-amino-2-chloropyridine ligands revealed a distorted tetrahedral environment around the zinc ion . This indicates that the molecular structure of 4-chloropyridine-2-carbonyl chloride could also be complex and may form interesting coordination geometries with metal ions.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. The polymerization of 4-chloropyridine, for example, results in water-soluble substances that are hydrolytically unstable . This suggests that 4-chloropyridine-2-carbonyl chloride might also undergo polymerization or other reactions that could affect its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the chloride salt of a pyridine derivative exhibited solvatochromic effects, indicating that its properties change depending on the solvent . The reactivity of pyridine derivatives with other chemicals, such as chromyl chloride, can lead to a variety of organic products, which suggests that 4-chloropyridine-2-carbonyl chloride might also react with other reagents to yield a range of products .
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of new derivatives of Sorafenib . Sorafenib is a cytostatic drug used for the treatment of renal cell and hepatocellular carcinoma .
- Methods of Application or Experimental Procedures: The synthesis of Sorafenib derivatives involves a 4-step synthetic pathway. This includes the preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride, 4-chloro-pyridine-2-carboxamides, 4-(4-aminophenoxy)-pyridine-2-carboxamides, and the target compounds 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides .
- Results or Outcomes: The synthesized Sorafenib derivatives showed significant antiproliferative activity against a panel of carcinoma, lymphoma, and leukemia tumor cell lines. The compounds inhibited DNA, RNA, and protein synthesis to a similar extent and did not discriminate between tumor cell lines and primary fibroblasts in terms of their anti-proliferative activity .
Application in Agrochemicals
- Specific Scientific Field: Agrochemicals .
- Summary of the Application: 2-Chloropyridine, an isomer of 4-chloropyridine, is used in the agricultural business to produce fungicides and insecticides .
- Methods of Application or Experimental Procedures: 2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Results or Outcomes: The resulting fungicides and insecticides are used in the agricultural industry to protect crops from pests and diseases .
Application in Pharmaceutical Testing
- Specific Scientific Field: Pharmaceutical Testing .
- Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride (4CPC) is a cytostatic drug that has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro .
- Methods of Application or Experimental Procedures: The drug is used in vitro to test its potential antitumor activity against breast cancer .
- Results or Outcomes: The drug has shown potential antitumor activity against breast cancer .
Application in Metal Complexes
- Specific Scientific Field: Metal Complexes .
- Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used as an intermediate in the development of metal complexes .
- Methods of Application or Experimental Procedures: The development of metal complexes involves a process known as “phosphonium salt installation”. This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
- Results or Outcomes: The resulting metal complexes can be used in a variety of applications, including catalysis, materials science, and medicinal chemistry .
Application in Synthesis of Pyridine Derivatives
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of pyridine derivatives .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-chloropyridine-2-carbonyl Chloride with nucleophiles, transforming the heterocycle into pyridine derivatives with the second and fourth carbons replaced .
- Results or Outcomes: The resulting pyridine derivatives have a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and dyes .
Safety And Hazards
properties
IUPAC Name |
4-chloropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNFLRGZHGUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454969 | |
Record name | 4-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloropyridine-2-carbonyl Chloride | |
CAS RN |
53750-66-6 | |
Record name | 4-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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